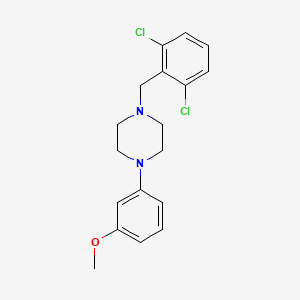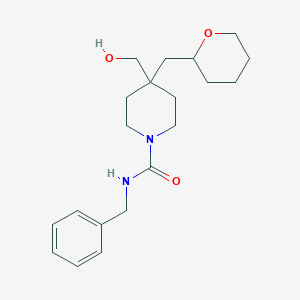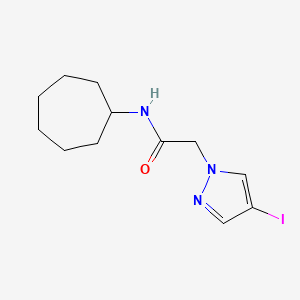![molecular formula C13H12BrN5O4 B6023337 N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6023337.png)
N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide, commonly known as AMN082, is a chemical compound that has gained attention in the scientific community due to its potential applications in neuroscience research. AMN082 is a selective agonist of the metabotropic glutamate receptor 7 (mGluR7), a G protein-coupled receptor that is involved in regulating neurotransmitter release and synaptic plasticity in the brain. In
作用機序
AMN082 selectively activates N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide receptors, which are predominantly expressed in the presynaptic terminals of neurons and regulate the release of neurotransmitters such as glutamate and GABA. Activation of this compound receptors by AMN082 leads to a decrease in neurotransmitter release, which can have inhibitory or modulatory effects on neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects
AMN082 has been shown to have a variety of biochemical and physiological effects in the brain, depending on the brain region and cell type targeted. In general, AMN082 has been found to reduce neuronal excitability and synaptic transmission, modulate synaptic plasticity, and regulate the release of neurotransmitters. In addition, AMN082 has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurological diseases.
実験室実験の利点と制限
One of the main advantages of using AMN082 in lab experiments is its high selectivity for N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide receptors, which allows for specific targeting of this receptor subtype without affecting other receptors or signaling pathways. In addition, AMN082 has good pharmacological properties and can be administered orally or intraperitoneally in animal models. However, one limitation of using AMN082 is that it can have off-target effects at high concentrations or prolonged exposure, which can complicate data interpretation.
将来の方向性
There are several future directions for research on AMN082 and N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide receptors. One area of interest is the role of this compound receptors in regulating synaptic plasticity and learning and memory processes in the brain. Another area of interest is the potential therapeutic applications of AMN082 in neurological and psychiatric disorders, particularly those that involve dysregulation of glutamatergic neurotransmission. Finally, further studies are needed to better understand the molecular mechanisms underlying the effects of AMN082 on neuronal activity and synaptic plasticity, as well as its potential side effects and toxicity in vivo.
合成法
AMN082 can be synthesized using a multistep process that involves the reaction of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid with N-(4-aminophenyl)acetamide in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then acetylated using acetic anhydride and N-methylmorpholine (NMM) to yield AMN082.
科学的研究の応用
AMN082 has been primarily studied for its potential therapeutic applications in neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. It has also been investigated for its role in modulating pain and addiction pathways in the brain. In addition, AMN082 has been used as a tool compound in neuroscience research to study the function of N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide receptors in various brain regions and circuits.
特性
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-4-bromo-5-nitro-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN5O4/c1-7(20)18(2)9-5-3-8(4-6-9)15-13(21)11-10(14)12(17-16-11)19(22)23/h3-6H,1-2H3,(H,15,21)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTNBXJZMMFHSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=NNC(=C2Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6023256.png)
![ethyl 4-[({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)amino]-1-piperidinecarboxylate](/img/structure/B6023265.png)
![1-cyclopentyl-4-(3-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6023273.png)
![3-[2-(2-methylphenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B6023277.png)
![(5-chloro-2-methoxyphenyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone](/img/structure/B6023283.png)
![3-{2-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6023290.png)


![2-(4-fluorobenzyl)-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6023307.png)

![9-(1-methyl-1H-pyrazol-5-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6023321.png)
![2-[(4-methoxybenzyl)amino]-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6023324.png)

![5-{[(4-chlorophenyl)amino]methylene}-1-(2,5-dimethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6023356.png)